Z-Leu-trp-OH
Overview
Description
Z-Leu-trp-OH: , also known as (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoyl]amino}-3-(1H-indol-3-yl)propanoic acid, is a synthetic dipeptide. It is composed of leucine and tryptophan residues, with a benzyloxycarbonyl (Z) protecting group attached to the amino terminus. This compound is commonly used in peptide synthesis and biochemical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Leu-trp-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid, leucine, to a solid resin. The benzyloxycarbonyl (Z) group is used to protect the amino group of leucine during the synthesis. The next step involves the coupling of tryptophan to the protected leucine. This is achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). After the coupling reaction, the peptide is cleaved from the resin and deprotected to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Z-Leu-trp-OH undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent amino acids.
Oxidation: The indole ring of tryptophan can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: The benzyloxycarbonyl (Z) protecting group can be removed under acidic conditions, allowing for further modifications of the peptide
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Z protecting group
Major Products Formed:
Hydrolysis: Leucine and tryptophan.
Oxidation: Various oxidized derivatives of tryptophan.
Substitution: Deprotected peptide ready for further modifications
Scientific Research Applications
Chemistry: Z-Leu-trp-OH is widely used in peptide synthesis as a building block for the preparation of longer peptides and proteins. It serves as a model compound for studying peptide bond formation and cleavage .
Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving proteases. It is also employed in the development of enzyme inhibitors and substrates for biochemical assays .
Medicine: Its stability and reactivity make it a valuable tool for developing new drugs targeting specific enzymes and receptors .
Industry: In the pharmaceutical and biotechnology industries, this compound is used in the production of peptide-based drugs and diagnostic agents. It is also employed in the synthesis of bioactive peptides for various applications .
Mechanism of Action
The mechanism of action of Z-Leu-trp-OH is primarily related to its role as a substrate or inhibitor in enzymatic reactions. The compound interacts with enzymes through its peptide bond and amino acid residues. The leucine and tryptophan residues can form specific interactions with the active sites of enzymes, influencing their activity. The benzyloxycarbonyl (Z) group provides stability and protection during these interactions .
Comparison with Similar Compounds
N-Cbz-L-tryptophan: Similar to Z-Leu-trp-OH but contains only tryptophan with a benzyloxycarbonyl group.
Z-L-tryptophan: Another similar compound with a single tryptophan residue protected by a benzyloxycarbonyl group.
Uniqueness: this compound is unique due to its combination of leucine and tryptophan residues, providing distinct chemical and biological properties. The presence of both amino acids allows for specific interactions with enzymes and receptors, making it a versatile tool in research and industrial applications .
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5/c1-16(2)12-21(28-25(32)33-15-17-8-4-3-5-9-17)23(29)27-22(24(30)31)13-18-14-26-20-11-7-6-10-19(18)20/h3-11,14,16,21-22,26H,12-13,15H2,1-2H3,(H,27,29)(H,28,32)(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRUSZPWPXFIFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10318784 | |
Record name | MLS003170855 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10318784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53262-00-3 | |
Record name | MLS003170855 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335979 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS003170855 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10318784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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